7-Methoxy-1H-indazole-4-carbaldehyde CAS number and molecular weight
7-Methoxy-1H-indazole-4-carbaldehyde CAS number and molecular weight
Strategic Intermediate for Kinase Inhibitor Design
Executive Summary
7-Methoxy-1H-indazole-4-carbaldehyde (CAS: 1935325-78-2) represents a privileged scaffold in modern medicinal chemistry, specifically within the design of ATP-competitive kinase inhibitors. The indazole core serves as a bioisostere for the purine ring of ATP, allowing for critical hydrogen bonding interactions within the hinge region of kinase active sites. The 4-position aldehyde provides a highly reactive "warhead" for fragment elaboration—typically via reductive amination or Knoevenagel condensation—while the 7-methoxy group modulates lipophilicity and metabolic stability, often shielding the scaffold from rapid oxidation.
This guide outlines the physicochemical profile, synthetic architecture, and validation protocols for this compound, designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) campaigns.
Physicochemical Profile & Identity
| Parameter | Data | Technical Note |
| CAS Number | 1935325-78-2 | Primary commercial identifier.[1] |
| IUPAC Name | 7-Methoxy-1H-indazole-4-carbaldehyde | Also referred to as 4-Formyl-7-methoxyindazole. |
| Molecular Weight | 176.17 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant). |
| Molecular Formula | ||
| Appearance | Pale yellow to off-white solid | Coloration often due to trace oxidation or conjugated impurities. |
| Solubility | DMSO, DMF, MeOH | Limited solubility in non-polar solvents ( |
| pKa (Calc) | ~13.8 (NH), ~-1.5 (N2) | The NH is weakly acidic; N2 is weakly basic. |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Excellent permeability profile. |
Synthetic Architecture
Retrosynthetic Logic
Direct functionalization of the indazole 4-position is electronically challenging due to the pyrazole ring's electron-rich nature directing electrophilic aromatic substitution (EAS) primarily to the 3-position. Therefore, the most robust "field-proven" route relies on Metal-Halogen Exchange of a 4-bromo precursor.
This protocol ensures regioselectivity and high yields, avoiding the inseparable mixtures common in direct EAS attempts.
Synthesis Workflow (DOT Visualization)
Detailed Protocol: Formylation via Metal-Halogen Exchange
Rationale: The N1-proton of indazole (
Step 1: N-Protection
-
Dissolve 4-bromo-7-methoxy-1H-indazole (1.0 eq) in anhydrous THF under
. -
Cool to 0°C and add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min (gas evolution).
-
Add SEM-Cl (1.1 eq) dropwise. Warm to RT and stir for 2 hours.
-
Workup: Quench with
, extract with EtOAc. The regioisomers (N1 vs N2 protection) may form; N1 is thermodynamically favored and typically major.
Step 2: Formylation
-
Dissolve the protected intermediate in dry THF. Cool to -78°C (Critical for selectivity).
-
Add n-BuLi (1.1 eq, 2.5M in hexanes) slowly down the side of the flask. The solution typically turns dark orange/red. Stir for 30-60 min.
-
Add anhydrous DMF (3.0 eq) rapidly.
-
Warm to RT over 1 hour.
-
Quench with saturated
. Extract with EtOAc.[2][3]
Step 3: Deprotection
-
Dissolve the crude aldehyde in THF.
-
Add TBAF (1M in THF, 2.0 eq) and reflux for 4 hours (or stir at RT overnight depending on kinetics).
-
Purification: Flash chromatography (
, Hexane/EtOAc gradient).
Structural Utility in Drug Design
The "Hinge Binder" Concept
The indazole core is a textbook "hinge binder" for kinases.
-
N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Glu residue).
-
N2 (Acceptor): Forms a hydrogen bond with the backbone amide nitrogen.
Role of the 7-Methoxy Group
-
Metabolic Shielding: The 7-position is prone to oxidative metabolism. The methoxy group blocks this site, extending half-life (
). -
Solubility: The oxygen atom acts as a weak H-bond acceptor, improving aqueous solubility compared to the 7-H or 7-Methyl analogs.
-
Electronic Effect: It donates electron density into the ring system, making the N1-H slightly less acidic, potentially fine-tuning the H-bond strength in the active site.
The 4-Aldehyde Vector
The aldehyde at position 4 points towards the Solvent Exposed Front or the P-loop depending on the specific kinase conformation. It serves as a versatile handle for:
-
Reductive Amination: To attach solubilizing groups (morpholine, piperazine).
-
Wittig Olefination: To extend the carbon chain for hydrophobic pocket occupancy.
Analytical Validation (QC)
To ensure the integrity of the intermediate before use in subsequent steps, the following analytical signatures must be verified.
| Method | Expected Signal | Interpretation |
| 1H NMR (DMSO-d6) | Aldehyde proton. Diagnostic peak. Must be a clean singlet. | |
| 1H NMR | Indazole NH. Broad due to exchange; confirms N-deprotection. | |
| 1H NMR | Methoxy group. | |
| LC-MS (ESI+) | Primary ion peak. | |
| HPLC | >95% Area under curve | Impurities often include the des-formyl (7-methoxyindazole) byproduct. |
References
-
Sigma-Aldrich. 7-methoxy-1H-indazole-4-carbaldehyde Product Datasheet. Accessed via Merck/Sigma Online Catalog. Link
-
Lier, F., et al. (2018). "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 8, 13336-13344. (Provides mechanistic background on indazole aldehyde synthesis). Link
- Vazquez, M., et al. (2012). "Identification of 7-Methoxy-1H-indazole Derivatives as Kinase Inhibitors." Journal of Medicinal Chemistry. (General SAR reference for 7-methoxyindazole scaffold utility).
-
PharmaBlock. Building Blocks for Medicinal Chemistry: Indazoles. (Commercial source verification for CAS 1935325-78-2). Link
